Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-

NMDA receptor antagonism functional potency dissociative anesthetic

Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- (CAS 138873-80-0), commonly designated 3-MeO-PCMo, is a synthetic arylcyclohexylmorpholine that belongs to the dissociative anesthetic class and serves as the direct morpholine analog of 3-methoxyphencyclidine (3-MeO-PCP). The compound incorporates a morpholine ring in place of the piperidine moiety found in classical phencyclidine (PCP) derivatives, introducing an ether oxygen into the heterocyclic system that alters both its analytical detectability and receptor pharmacology.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
CAS No. 138873-80-0
Cat. No. B12103432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-
CAS138873-80-0
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCCCC2)CN3CCOCC3
InChIInChI=1S/C18H27NO2/c1-20-17-7-5-6-16(14-17)18(8-3-2-4-9-18)15-19-10-12-21-13-11-19/h5-7,14H,2-4,8-13,15H2,1H3
InChIKeyKVDDTOKOCUZIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Profile: Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- (CAS 138873-80-0; 3-MeO-PCMo)


Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- (CAS 138873-80-0), commonly designated 3-MeO-PCMo, is a synthetic arylcyclohexylmorpholine that belongs to the dissociative anesthetic class and serves as the direct morpholine analog of 3-methoxyphencyclidine (3-MeO-PCP) [1]. The compound incorporates a morpholine ring in place of the piperidine moiety found in classical phencyclidine (PCP) derivatives, introducing an ether oxygen into the heterocyclic system that alters both its analytical detectability and receptor pharmacology. First characterized in the peer-reviewed literature in 2018 alongside five structural analogues, 3-MeO-PCMo has been evaluated for N-methyl-D-aspartate receptor (NMDAR) binding affinity, functional inhibition, and broad receptor screening across 46 central nervous system (CNS) targets [1]. It is primarily procured as an analytical reference standard for forensic toxicology, clinical toxicology, and pharmacological research on new psychoactive substances (NPS).

Why 3-MeO-PCMo Cannot Be Interchanged with Generic Arylcyclohexylamine Dissociatives


The arylcyclohexylamine class contains numerous structurally contiguous analogs—including PCP, 3-MeO-PCP, ketamine, and PCMo—yet small structural modifications produce quantitatively distinct NMDAR affinity and functional inhibition profiles [1]. Replacement of the piperidine ring with morpholine (3-MeO-PCMo vs. 3-MeO-PCP) yields an approximately 18-fold decrease in functional NMDAR inhibitory potency (IC50 26.67 μM vs. 1.51 μM) [2]. Even within the morpholine series, positional isomerism of the methoxy substituent (2-MeO vs. 3-MeO vs. 4-MeO-PCMo) produces a defined NMDAR affinity rank order and distinguishable analytical signatures [1]. Procuring an unspecified or misidentified arylcyclohexylamine introduces material risk of erroneous potency estimates, failed forensic identification, or irreproducible pharmacological data. The quantitative evidence below establishes exactly where 3-MeO-PCMo sits relative to its nearest comparators.

Quantitative Differentiation Evidence: 3-MeO-PCMo (CAS 138873-80-0) Against Comparator Compounds


Functional NMDAR Inhibition: 3-MeO-PCMo vs. PCP vs. 3-MeO-PCP in Drebrin Immunocytochemical Assay

In a head-to-head functional assay measuring inhibition of glutamate-induced drebrin cluster loss in cultured rat hippocampal neurons, 3-MeO-PCMo exhibited substantially lower NMDAR inhibitory potency than both its direct piperidine analog 3-MeO-PCP and the class prototype PCP. The IC50 of 3-MeO-PCMo (26.67 μM) was 13.2-fold higher (weaker) than PCP (2.02 μM) and 17.7-fold higher than 3-MeO-PCP (1.51 μM) [1]. The relative potency ranking (3-MeO-PCP > PCP > 3-MeO-PCMo) mirrors the rank order observed in radioligand binding Ki values, confirming that the morpholine-for-piperidine substitution consistently attenuates NMDAR affinity [1].

NMDA receptor antagonism functional potency dissociative anesthetic drebrin cluster assay IC50

NMDAR Binding Affinity Rank Order: 3-MeO-PCMo Among Six Arylcyclohexylmorpholine Analogues

Competitive radioligand binding assays using [3H]-MK-801 in rat forebrain homogenate established a clear NMDAR affinity rank order across six synthesized arylcyclohexylmorpholines: 3-Me-PCMo > 3-MeO-PCMo > PCMo > 3,4-MD-PCMo > 2-MeO-PCMo > 4-MeO-PCMo [1]. 3-MeO-PCMo (3-methoxy substitution) occupies the second-highest affinity position, notably exceeding the 2-methoxy and 4-methoxy positional isomers. The affinity of 3-MeO-PCMo for the PCP binding site within the NMDAR channel was reported as comparable to that of ketamine and approximately 12-fold lower than that of PCP [1]. Although the authors did not publish numerical Ki values for all analogues individually, they confirmed that the methoxy substitution at the 3-position (meta) confers higher NMDAR affinity than substitution at the 2- or 4-positions within the morpholine series.

NMDA receptor binding radioligand displacement arylcyclohexylmorpholine structure-activity relationship Ki

Positional Isomer Analytical Differentiation: GC Retention and UV Spectral Discrimination of 2-, 3-, and 4-MeO-PCMo

The three methoxy positional isomers (2-MeO-, 3-MeO-, and 4-MeO-PCMo) were resolved by gas chromatography with distinct retention times of 10.04, 10.30, and 10.52 minutes, respectively [1]. Under HPLC-DAD conditions, 3-MeO- and 4-MeO-PCMo co-eluted, but their ultraviolet spectra provided unequivocal differentiation: 3-MeO-PCMo displayed distinctive absorption peaks at 218 nm and 278 nm, whereas 4-MeO-PCMo exhibited a bathochromic shift to 230 nm while maintaining the 277 nm band [1]. Electron ionization (EI) and chemical ionization (CI) mass spectra also generated isomer-specific fragment patterns. These verified analytical signatures enabled confirmation that a commercial internet vendor sample purported to be 3-MeO-PCMo was indeed the 3-methoxy isomer and not a mislabeled 2- or 4-methoxy positional isomer [1].

positional isomer differentiation gas chromatography UV spectroscopy forensic identification reference standard

Broad CNS Receptor Selectivity Screening: 3-MeO-PCMo Across 46 Targets

3-MeO-PCMo was subjected to primary competitive binding screening at 10,000 nM against 45 CNS receptors (in addition to NMDAR) through the NIMH Psychoactive Drug Screening Program (PDSP), with compounds showing >50% inhibition advanced to secondary Ki determination [1]. While the published report does not tabulate all secondary Ki values, the screening approach enables comparison against the five co-synthesized analogues tested in parallel. Earlier citations indicate 3-MeO-PCMo acts as both an NMDAR antagonist and a sigma receptor antagonist [2], distinguishing it from ketamine which has negligible sigma affinity. The morpholine oxygen introduces polarity and hydrogen-bonding potential absent in piperidine-based analogs, which may alter off-target binding profiles relevant to experimental selectivity requirements.

receptor selectivity off-target profiling PDSP screening sigma receptor monoamine transporter

Morpholine-vs-Piperidine Structural Differentiation: 3-MeO-PCMo vs. 3-MeO-PCP Pharmacological Divergence

The sole structural difference between 3-MeO-PCMo and 3-MeO-PCP is the replacement of the piperidine ring (CH2-CH2-CH2-CH2-CH2-N) with a morpholine ring (CH2-CH2-O-CH2-CH2-N). This single oxygen insertion produces a consistent attenuation of NMDAR activity across multiple assay formats: an ~18-fold reduction in functional IC50 (26.67 μM vs. 1.51 μM) in the drebrin assay [1], and a rank-order shift in radioligand binding wherein 3-MeO-PCP shows substantially higher affinity [2]. The morpholine oxygen introduces a hydrogen-bond acceptor and increases ring polarity, which likely disrupts optimal hydrophobic interactions within the PCP binding pocket of the NMDAR channel. In NMR characterization, the morpholine β-protons (CH2-O) appear as a distinct triplet at ~3.6 ppm (vs. ~2.3 ppm for α-protons), and the β-carbons resonate at ~68 ppm (vs. ~46 ppm for α-carbons), providing unambiguous spectroscopic handles for confirming morpholine incorporation [2].

morpholine substitution piperidine replacement structure-activity relationship heterocyclic chemistry NMDAR potency modulation

In Vivo Abuse Liability: 3-MeO-PCMo Rewarding and Reinforcing Effects via Mesolimbic Dopamine Pathway

In a comparative behavioral pharmacology study, 3-MeO-PCMo and 4-MeO-PCP were evaluated for rewarding and reinforcing effects in rodents. Both compounds induced significant conditioned place preference (CPP) and were self-administered intravenously, effects that were mediated by activation of the mesolimbic dopamine pathway and accompanied by alterations in accumbal CREB, ΔFosB, and BDNF levels [1]. Although this study compared 3-MeO-PCMo against 4-MeO-PCP rather than against 3-MeO-PCP, it provides the only published in vivo behavioral dataset for 3-MeO-PCMo and establishes that the morpholine analog retains abuse liability comparable to a structurally related piperidine analog (4-MeO-PCP) [1]. The study further cited the Colestock et al. NMDAR affinity data as the mechanistic basis for these behavioral effects.

abuse liability conditioned place preference self-administration dopamine nucleus accumbens

High-Confidence Procurement and Application Scenarios for Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- (3-MeO-PCMo)


Forensic Toxicology Reference Standard for Isomer-Specific Identification of Seized Arylcyclohexylmorpholines

Forensic laboratories analyzing seized drug samples containing arylcyclohexylmorpholines require authenticated 3-MeO-PCMo reference material to differentiate the 3-methoxy isomer from its 2-MeO and 4-MeO positional isomers. As established in Section 3, 3-MeO-PCMo elutes at GC RT 10.30 min and exhibits UV absorption maxima at 218 nm and 278 nm—distinct from 2-MeO-PCMo (RT 10.04 min) and 4-MeO-PCMo (RT 10.52 min, UV 230/277 nm) [1]. Procurement of 3-MeO-PCMo with a certificate of analysis confirming these retention times and spectral signatures enables definitive forensic identification and eliminates the risk of isomer misassignment in court-reportable analytical workflows. The documented EI and CI mass spectra further support library-matching protocols [1].

Pharmacological Research Requiring a Moderate-Affinity NMDAR Antagonist with Known Rank-Order Selectivity

Neuroscience investigators studying NMDAR-mediated synaptic plasticity or excitotoxicity who require a dissociative anesthetic tool compound with precisely characterized intermediate NMDAR affinity can select 3-MeO-PCMo over higher-affinity analogs. The functional IC50 of 26.67 μM (vs. 1.51 μM for 3-MeO-PCP and 2.02 μM for PCP) makes 3-MeO-PCMo suitable for experiments where partial NMDAR blockade is desired [2]. Within the morpholine subclass, 3-MeO-PCMo occupies the second-highest NMDAR affinity position (3-Me-PCMo > 3-MeO-PCMo > PCMo > 3,4-MD-PCMo > 2-MeO-PCMo > 4-MeO-PCMo), enabling rational selection among structurally related analogs [1].

Medicinal Chemistry Benchmark for Heterocyclic Replacement of Piperidine in Arylcyclohexylamine Scaffolds

Drug discovery programs targeting the PCP binding site of the NMDAR can use 3-MeO-PCMo as a quantitative benchmark for the morpholine-for-piperidine substitution. The 17.7-fold reduction in functional potency relative to 3-MeO-PCP [2] and the characteristic NMR signatures of the morpholine ring (1H: β-CH2 triplet at ~3.6 ppm; 13C: β-C at ~68 ppm) [1] provide a well-characterized reference point for SAR campaigns exploring oxygen-containing heterocycles. Procurement of 3-MeO-PCMo alongside 3-MeO-PCP enables direct paired comparison of morpholine vs. piperidine pharmacology within an otherwise identical chemical scaffold.

Regulatory and Abuse Liability Research Involving Dissociative New Psychoactive Substances

Governmental and academic laboratories conducting abuse liability assessment of emerging NPS can utilize 3-MeO-PCMo as a characterized test article with published in vivo behavioral data. The compound produces conditioned place preference and is intravenously self-administered in rats through mesolimbic dopamine activation, with documented molecular changes in accumbal CREB, ΔFosB, and BDNF [3]. These data support its use as a positive control or comparator in abuse liability screening batteries for newly emerging arylcyclohexylamine analogs, and inform scheduling recommendations by regulatory agencies.

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